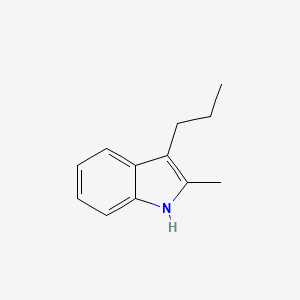






|
REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH3:14]>>[CH3:9][C:10]1[NH:7][C:1]2[C:6]([C:11]=1[CH2:12][CH2:13][CH3:14])=[CH:5][CH:4]=[CH:3][CH:2]=2
|


|
Name
|
|
|
Quantity
|
162.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC)=O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
with attached drying tube
|
|
Type
|
ADDITION
|
|
Details
|
internal thermometer, and addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
Acetic acid (900 ml) was added
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in an orange solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid solvent was removed by rotary evaporation
|
|
Type
|
ADDITION
|
|
Details
|
the residue was poured into water (4.5 liters)
|
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted three times with ethyl ether (1 liter each)
|
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed twice with 1N HCl (1 liter each), once with water (1.5 liters), once with saturated sodium bicabonate solution (1 liter)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
was purified by two successive vacuum distillations
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC2=CC=CC=C2C1CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 27.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |